molecular formula C6H9N3O B127538 N-ethyl-1H-pyrazole-1-carboxamide CAS No. 150108-74-0

N-ethyl-1H-pyrazole-1-carboxamide

Cat. No.: B127538
CAS No.: 150108-74-0
M. Wt: 139.16 g/mol
InChI Key: ZKCZDMDFXGXWDK-UHFFFAOYSA-N
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Description

N-ethyl-1H-pyrazole-1-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C6H9N3O and its molecular weight is 139.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

150108-74-0

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

N-ethylpyrazole-1-carboxamide

InChI

InChI=1S/C6H9N3O/c1-2-7-6(10)9-5-3-4-8-9/h3-5H,2H2,1H3,(H,7,10)

InChI Key

ZKCZDMDFXGXWDK-UHFFFAOYSA-N

SMILES

CCNC(=O)N1C=CC=N1

Canonical SMILES

CCNC(=O)N1C=CC=N1

Synonyms

1H-Pyrazole-1-carboxamide,N-ethyl-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of pyrazole (1.7 g, 25 mmol) and 4 mL triethylamine in 50 mL dry THF was added ethyl isocyanate (2 g, 28 mmol) at 0° C. and the resulting reaction solution was stirred at RT for 18 h. Ethyl acetate and 2N HCl were added. The aq layer was separated and extracted with ethyl acetate. The combined ethyl acetate layers were washed with brine, dried and concentrated in vacuo to give an oil. The oil was triturated with cold hexane to give 2.5 g of N-ethyl-1H-pyrazole-1-carboxamide as a white solid.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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